4-(3-Chloro-5-fluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) is a highly fluorinated nitrophenol compound with a wide range of applications in scientific research. This compound has been used in the synthesis of a variety of organic compounds and has been studied for its potential pharmacological and biochemical activities.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes and has a wide range of biochemical activities. It is also thought to interact with various receptors and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) have not been extensively studied. However, it is believed to have anti-inflammatory, antioxidant, and anti-microbial properties. It has also been shown to inhibit the growth of certain cancer cell lines and to modulate the activity of certain signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) in laboratory experiments is its high purity and stability. The compound is easy to handle and is not toxic. However, it is important to note that the compound is not water-soluble and must be dissolved in organic solvents before use.
Future Directions
The potential applications of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) are still being explored. Future research could focus on the potential pharmacological and biochemical activities of the compound, as well as its potential use in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the mechanism of action of the compound and to better understand its biochemical and physiological effects.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) can be synthesized by the reaction of 4-(3-chloro-5-fluorophenyl)-2-nitrobenzoic acid with sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications. It has been studied for its potential pharmacological and biochemical activities and has been used in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZROGRGNFDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686283 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261909-22-1 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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